Bactenecin

概要

説明

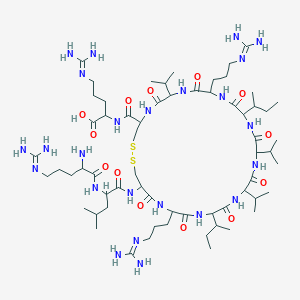

Bactenecin is a small cationic antimicrobial peptide composed of 12 amino acids, found in bovine neutrophils. It is the smallest known cationic antimicrobial peptide with the sequence RLCRIVVIRVCR-NH2, consisting of four arginine residues, two cysteine residues, and six hydrophobic residues . This compound plays a crucial role in the innate immune system by exhibiting broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

準備方法

Synthetic Routes and Reaction Conditions: Bactenecin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cysteine residues in this compound form a disulfide bond, which is crucial for its antimicrobial activity .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression system, such as Escherichia coli. The expressed peptide is then purified using chromatographic techniques to achieve high purity .

化学反応の分析

Redox Reactions Involving Disulfide Bonds

The disulfide bond in bactenecin is critical for its antimicrobial activity. Reduction with agents like dithiothreitol (DTT) linearizes the peptide, abolishing activity against Gram-negative bacteria (e.g., E. coli MIC increases from 8 μg/mL to >64 μg/mL) . Re-oxidation restores cyclic conformation and partial activity .

Mechanistic Insight :

- Cyclic structure enhances outer membrane permeabilization (NPN uptake: 450 AU for BN vs. 100 AU for linear Bac2S) .

- Linear derivatives exhibit stronger cytoplasmic membrane depolarization (DiSC₃-5 quenching: 80% for Bac2S vs. 20% for BN) .

Membrane Interaction and Permeabilization

This compound binds lipopolysaccharide (LPS) via electrostatic interactions, displacing divalent cations (Ca²⁺/Mg²⁺) and destabilizing the outer membrane . Its cyclic structure facilitates deep insertion (~9 Å) into lipid bilayers, inducing fluidity changes and dye leakage (e.g., 70% calcein release at 20 μM) .

Table 2: Membrane Activity of this compound Derivatives

| Peptide | LPS Binding (Kd, μM) | Dye Leakage (%) | Hemolytic Activity (HC₅₀, μg/mL) |

|---|---|---|---|

| BN | 0.8 | 70 | >256 |

| BM3 | 0.5 | 85 | 128 |

| K2W3V10R11 | 0.3 | 95 | >256 |

Amino Acid Substitutions and Derivative Design

Substitutions at positions 2, 3, 10, and 11 modulate activity:

- Arginine additions (BM1, BM3) increase positive charge, enhancing Gram-negative activity (P. aeruginosa MIC: 4 μg/mL for BM3 vs. 16 μg/mL for BN) .

- Tryptophan insertion (BacW2R) boosts hydrophobicity, broadening spectrum (S. aureus MIC: 2 μg/mL) .

- Proline substitution disrupts β-turn structure, reducing activity (E. coli MIC: >64 μg/mL) .

Agglutination and Hemolytic Reactions

科学的研究の応用

Antimicrobial Applications

Mechanism of Action

Bactenecin exhibits its antimicrobial effects primarily through its ability to disrupt bacterial cell membranes. It interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis. Studies have demonstrated that this compound can effectively inhibit the growth of various Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus .

Comparative Efficacy

Recent research indicates that this compound demonstrates superior efficacy compared to traditional antibiotics in certain contexts. For instance, in a study on Burkholderia pseudomallei, this compound exhibited a bactericidal activity exceeding 97% at concentrations as low as 20 µM, outperforming conventional treatments like ceftazidime . Furthermore, its rapid action against biofilm formation makes it a promising candidate for treating chronic infections where biofilm development is a concern.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 1-2 µg/ml | Effective against Gram-negative |

| Staphylococcus aureus | 2-4 µg/ml | Effective against Gram-positive |

| Burkholderia pseudomallei | 20 µM | Strong biofilm inhibition |

Cancer Therapeutics

Cytotoxic Properties

this compound's cytotoxic effects have been explored in cancer research. It has shown significant cytotoxicity towards various cancer cell lines, including human glioblastoma cells and rat embryonic neurons . The peptide's ability to induce cell death in these models suggests potential applications in targeted cancer therapies.

Case Studies

In murine models of Ehrlich ascites carcinoma, structural modifications of caprine bactenecins (related peptides) demonstrated enhanced selectivity and activity against cancer cells while minimizing effects on normal cells . This indicates that derivatives of this compound could be developed into effective anticancer agents.

Wound Healing Applications

Biocompatibility and Antibacterial Properties

this compound's biocompatibility makes it suitable for incorporation into wound dressings. Its antibacterial properties can help prevent infections in wounds, thereby promoting faster healing. Research has shown that integrating this compound into chitosan-based membranes significantly enhances their antibacterial efficacy against both Gram-negative and Gram-positive bacteria .

Innovative Formulations

Recent advancements have focused on developing cross-linked polymer membranes containing this compound for wound dressing applications. These formulations not only provide a physical barrier but also actively combat bacterial colonization, thereby reducing the risk of infection during the healing process .

Future Directions and Research

The ongoing research into the structural modifications of this compound aims to enhance its stability, reduce cytotoxicity, and broaden its antimicrobial spectrum. Recent studies have synthesized various derivatives with increased positive charge and hydrophobicity, leading to improved antibacterial activity . These innovations could pave the way for new therapeutic agents derived from this compound.

作用機序

Bactenecin exerts its antimicrobial effects by interacting with negatively charged bacterial cell membranes. This interaction increases membrane permeability and disrupts the transmembrane potential, leading to the destruction of cell membrane integrity and ultimately cell death . The peptide’s cationic nature and amphipathic structure facilitate its binding to bacterial membranes .

類似化合物との比較

Bactenecin 7 (Bac7): A longer proline-rich antimicrobial peptide with a different mechanism of action, primarily inhibiting protein synthesis.

Oncocin (Onc112): Another proline-rich antimicrobial peptide with a similar mode of action to Bac7.

Caprine Bactenecins: Derived from goat leukocytes, these peptides exhibit potent antimicrobial activity and are being explored for their therapeutic potential.

Uniqueness: this compound’s uniqueness lies in its small size and the presence of a disulfide bond, which is essential for its antimicrobial activity. Its ability to disrupt bacterial membranes without significant cytotoxicity to host cells makes it a promising candidate for therapeutic applications .

生物活性

Bactenecin is a cationic antimicrobial peptide (AMP) derived from bovine neutrophils, notable for its role in the innate immune response. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.

This compound is characterized by a relatively small size (12 amino acids), a positive charge, and a beta-turn structure. The peptide's activity is primarily attributed to its ability to disrupt bacterial membranes, particularly in Gram-negative bacteria. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including drug-resistant strains.

Table 1: Properties of this compound and Its Derivatives

| Peptide | Sequence | Length | pI | MW (Da) | Charge | Hydrophobicity (%) |

|---|---|---|---|---|---|---|

| BN | RLCRIVVIRVCR | 12 | 11.53 | 1485.92 | +4 | 66 |

| BM1 | RLCRIVVIRVCRRR | 14 | 12.00 | 1798.29 | +6 | 57 |

| BM2 | RLCRIVIVVIRVCR | 14 | 11.53 | 1698.21 | +4 | 71 |

| BM3 | RRLCKRIVVVIRKVCRRR | 18 | 12.13 | 2309.96 | +9 | 50 |

Antimicrobial Activity

This compound has been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that it can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. A notable study highlighted the concentration-dependent bactericidal effects of this compound against various bacterial strains, with minimum inhibitory concentrations (MICs) varying based on the target organism .

Case Study: Efficacy Against Mycobacteria

In an investigation into its efficacy against mycobacterial species, this compound exhibited significant activity against Mycobacterium marinum, with a notable ability to activate macrophage-like cells, enhancing their bactericidal functions . This suggests that this compound not only acts directly on bacteria but also modulates immune responses.

Immunomodulatory Effects

This compound's role extends beyond direct antimicrobial action; it also influences immune cell function. Research has shown that it can upregulate cytokines such as TNF-α and IL-1β in macrophages, indicating its potential as an immunomodulatory agent . This dual function enhances its appeal for therapeutic applications, particularly in treating infections where both antimicrobial and immunomodulatory effects are beneficial.

Derivatives and Enhanced Activity

Recent studies have focused on developing derivatives of this compound to enhance its antimicrobial properties while reducing cytotoxicity to host cells. Modifications such as increasing the positive charge or altering hydrophobicity have been explored . For example, derivatives like BM1 and BM3 showed improved antibacterial activity compared to the native peptide.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Peptide | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| BN | 16 | 32 |

| BM1 | 8 | 16 |

| BM2 | 4 | 8 |

| BM3 | 2 | 4 |

特性

IUPAC Name |

2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHISNKCGUDDGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H118N24O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116229-36-8 | |

| Record name | Bactenecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bactenecin exert its antimicrobial activity?

A1: this compound, a cathelicidin-derived antimicrobial peptide, primarily targets bacterial membranes. While both monomeric and homodimeric forms exhibit bactericidal effects, their mechanisms differ. Monomeric this compound penetrates the bacterial membrane, potentially targeting intracellular components []. In contrast, homodimeric this compound forms pores in bacterial membranes, leading to rapid depolarization and cell death [].

Q2: What are the downstream effects of this compound's interaction with bacterial membranes?

A2: this compound's membrane interaction leads to increased permeability in both the outer and inner membranes of Gram-negative bacteria like Escherichia coli. This causes leakage of cellular components, inhibition of respiration, a drop in ATP levels, and a decline in macromolecular biosynthesis, ultimately resulting in bacterial death [].

Q3: Does this compound have any intracellular targets?

A3: Yes, recent research suggests that this compound, similar to other proline-rich antimicrobial peptides (PrAMPs), can target bacterial ribosomes. It binds to the ribosome with higher affinity than previously identified targets like DnaK []. This binding inhibits protein synthesis by interfering with tRNA binding and nascent peptide translocation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound exists in several forms. This compound 7, for example, has a molecular formula of C277H465N83O73S2 and a molecular weight of 6953.6 g/mol []. The exact formula and weight vary depending on the specific this compound variant and its post-translational modifications.

Q5: What spectroscopic techniques are used to characterize this compound's structure?

A6: Circular dichroism (CD) spectroscopy is commonly used to determine the secondary structure of this compound in different environments [, , , ]. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, especially for smaller fragments of this compound [].

Q6: How do modifications to this compound's structure affect its activity?

A6: Numerous studies have explored the SAR of this compound:

- Dimerization: Dimerization significantly enhances this compound's antimicrobial activity and salt resistance [, ].

- Disulfide Bond: The disulfide bond in cyclic this compound is crucial for its activity against Gram-negative bacteria. Linear analogs show reduced activity against these bacteria but maintain activity against Gram-positive bacteria [].

- N-terminal Region: The N-terminal region, particularly the arginine-rich segment, is essential for both antimicrobial and cell-penetrating properties of this compound. Shortening this region or modifying the arginine residues can drastically affect these activities [, ].

- Hydrophobicity: Increasing hydrophobicity, for example, by adding tryptophan residues, generally enhances antimicrobial activity but can also increase cytotoxicity [, , ].

Q7: What factors can affect this compound's stability?

A7: this compound's stability can be affected by factors such as:

- Proteases: this compound's proform (prothis compound) is susceptible to cleavage by proteases like neutrophil elastase, which releases the mature, active peptide [].

- Temperature: While this compound generally shows good thermal stability, prolonged exposure to high temperatures may lead to degradation [].

Q8: What formulation strategies can improve this compound's stability or bioavailability?

A8: Although not extensively explored for this compound specifically, common strategies for improving peptide stability and bioavailability include:

- Cyclization: Introducing a cyclic structure, often through a disulfide bond, can enhance resistance to enzymatic degradation [, ].

- Amino Acid Substitution: Replacing susceptible amino acids with non-natural or D-amino acids can increase resistance to proteolysis [].

Q9: Has this compound shown efficacy in any in vivo models?

A9: Yes, this compound has shown promising results in several in vivo models:

- Zebrafish Embryo Model: this compound acts as a potent chemoattractant for macrophages and neutrophils in zebrafish embryos infected with Mycobacterium marinum, demonstrating its ability to modulate the immune response in vivo [].

- Murine Model of Vaccination: While not a strong adjuvant for antibody production, this compound enhances cell-mediated immunity and increases IFNγ secretion when co-administered with mycobacterial antigens, suggesting potential as a vaccine adjuvant [].

- Murine Ehrlich Ascites Carcinoma Model: A structural analog of this compound with enhanced tumor selectivity showed antitumor effects in vivo, highlighting its potential for cancer therapy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。